Acetic acid, cyanodiazo-, ethyl ester

Description

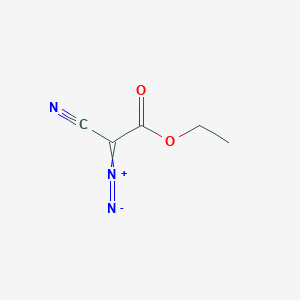

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-diazoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-2-10-5(9)4(3-6)8-7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXBOKDQFUVPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40798055 | |

| Record name | 2-Cyano-2-diazonio-1-ethoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40798055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65950-84-7 | |

| Record name | 2-Cyano-2-diazonio-1-ethoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40798055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Acetic Acid, Cyanodiazo , Ethyl Ester

Carbene Generation and Reactive Intermediates

The central feature of ethyl cyanodiazoacetate's reactivity is its ability to serve as a carbene precursor. The decomposition of the diazo compound, typically facilitated by transition metal catalysts, leads to the extrusion of dinitrogen gas and the formation of highly reactive intermediates. u-tokyo.ac.jp

The generation of a free carbene from ethyl cyanodiazoacetate requires thermal or photolytic conditions, but these methods often lead to a lack of selectivity. researchgate.net In contrast, transition metal-catalyzed reactions proceed with greater control and selectivity through the formation of metal-carbenoid intermediates. researchgate.netacsgcipr.org These species are more stable and less reactive than free carbenes, enabling a wide range of synthetically useful transformations. acsgcipr.org

The general mechanism for metal-carbenoid formation involves the following steps:

Coordination: The diazo compound coordinates to a vacant site on the metal catalyst. libretexts.org

Nitrogen Extrusion: The metal facilitates the cleavage of the C-N₂ bond, leading to the release of stable dinitrogen gas (N₂). This step is often the rate-limiting step in the catalytic cycle. libretexts.orgrsc.org

Carbenoid Formation: A metal-carbene complex, or carbenoid, is formed. In this intermediate, the carbene carbon is bound to the metal center, which modulates its reactivity.

A variety of transition metals, including rhodium (Rh), copper (Cu), palladium (Pd), and ruthenium (Ru), are effective catalysts for this transformation. u-tokyo.ac.jpethz.ch Rhodium complexes, particularly dirhodium(II) carboxylates like Rh₂(OAc)₄, are among the most widely used and efficient catalysts for reactions involving diazoacetates. ethz.ch The electrophilicity of the resulting carbenoid is crucial for its subsequent reactions and is influenced by the nature of the substituents on the diazo compound. u-tokyo.ac.jp Ethyl cyanodiazoacetate, having two electron-withdrawing groups (acceptor/acceptor type), generates a highly electrophilic carbenoid, which may require more active catalysts for decomposition but results in a highly reactive intermediate. u-tokyo.ac.jp

Table 1: Common Metal Catalysts for Carbenoid Generation from Diazo Compounds

| Metal Catalyst Family | Common Examples | Typical Applications |

| Rhodium(II) Carboxylates | Rh₂(OAc)₄, Rh₂(tpa)₄ | Cyclopropanation, C-H Insertion |

| Copper Complexes | Cu(acac)₂, CuOTf | Cyclopropanation, Ylide Formation |

| Palladium Complexes | Pd₂(dba)₃, Pd(OAc)₂ | C-H Insertion, Coupling Reactions |

| Ruthenium Porphyrins | Ru(TPP)(CO) | Asymmetric Cyclopropanation |

This table summarizes common catalyst types used for diazo compound decomposition, which are applicable to ethyl cyanodiazoacetate.

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the structure, stability, and reactivity of carbene and carbenoid intermediates. For carbenes derived from diazoacetates, calculations help to understand the geometries of transition states and intermediates involved in reactions like cyclopropanation. researchgate.net

The free carbene, cyano(ethoxycarbonyl)carbene, is a neutral species with two unshared valence electrons on the carbon atom. The presence of both the cyano (-CN) and ethyl ester (-COOEt) groups, which are electron-withdrawing, significantly influences its electronic structure. These acceptor groups stabilize the singlet state of the carbene and increase its electrophilicity compared to carbenes with donor or alkyl substituents.

DFT studies on related metal-carbenoid systems, such as those used in ruthenium-catalyzed cyclopropanation of ethyl diazoacetate, suggest an outer-sphere mechanism is operative. researchgate.net Computational models of rhodium-carbenoid intermediates have been used to explain the mechanisms of C-H activation and insertion, indicating that the use of chiral ligands on the metal serves as the primary site to induce chirality in the final products. u-tokyo.ac.jp These computational investigations are critical for rational catalyst design and for predicting the stereochemical outcomes of carbenoid-mediated reactions.

Transfer Reactions Mediated by Acetic Acid, Cyanodiazo-, Ethyl Ester

Once generated, the electrophilic metal-carbenoid from ethyl cyanodiazoacetate can undergo a variety of carbene transfer reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions can be broadly categorized as intermolecular or intramolecular processes.

In intermolecular reactions, the carbene fragment is transferred from the metal center to a separate substrate molecule. The most prominent of these reactions is the cyclopropanation of alkenes. organicreactions.org

Cyclopropanation: The reaction of the carbenoid with an alkene yields a cyclopropane (B1198618) ring, a common structural motif in bioactive molecules. researchgate.net The high electrophilicity of the carbenoid derived from ethyl cyanodiazoacetate makes it particularly reactive towards electron-rich olefins. acsgcipr.org The stereoselectivity (cis/trans) of the cyclopropanation can be controlled by the choice of catalyst and ligands. For instance, specific rhodium(I) catalysts have been developed that exhibit high cis-selectivity in the cyclopropanation of styrenes with ethyl diazoacetate. nih.gov

C-H Insertion: The carbenoid can also insert into carbon-hydrogen (C-H) bonds, a reaction that allows for the direct functionalization of alkanes and other saturated systems. libretexts.org This transformation is a highly attractive method for streamlining the synthesis of complex organic molecules. libretexts.org

Table 2: Examples of Intermolecular Carbene Transfer Reactions with Diazoacetates

| Reaction Type | Substrate | Catalyst | Product Type |

| Cyclopropanation | Styrene | Rh(I)-(N,C) Iminocarbene | cis-2-Phenylcyclopropanecarboxylate |

| Cyclopropanation | Various Alkenes | Engineered Myoglobin | Chiral 2-Substituted-cyclopropanecarboxylate |

| C-H Insertion | Cyclohexane | Rh₂(OAc)₄ | Ethyl Cyclohexylglyoxylate |

This table shows representative intermolecular reactions using ethyl diazoacetate as a carbene precursor, illustrating transformations applicable to ethyl cyanodiazoacetate. nih.govrochester.edu

When the substrate containing the reactive C-H or C=C bond is part of the same molecule as the diazoacetate group, intramolecular carbene transfer reactions can occur. These processes are highly efficient for constructing cyclic and polycyclic systems.

Intramolecular C-H Insertion: This reaction is a powerful tool for synthesizing nitrogen-containing heterocycles such as β-lactams and γ-lactams, as well as carbocycles like indanes. researchgate.netnih.gov The site of the C-H insertion (e.g., 1,5-C-H vs. 1,6-C-H) can often be controlled by the catalyst and the structure of the substrate. For instance, dirhodium(II) tetrakis(triphenylacetate), Rh₂(tpa)₄, has been shown to catalyze the site-selective insertion of aryl diazoacetates into primary C-H bonds to form indane-1-carboxylates in good yields. researchgate.net Studies on related diazo-2-sulfamoylacetamides have demonstrated that aromatic 1,5-C-H insertion is a favorable pathway to produce indolin-2-one derivatives. nih.gov The chemoselectivity of these reactions is often governed by the electronic properties of the target C-H bond. nih.gov

Intramolecular Cyclopropanation: If an alkene moiety is present within the diazo-containing molecule at an appropriate distance, an intramolecular cyclopropanation can take place, leading to the formation of bicyclic products. This strategy is particularly useful for building strained ring systems.

Side Reactions and Their Mechanistic Underpinnings

While metal-catalyzed carbene transfer reactions are highly useful, they can be accompanied by side reactions that reduce the yield of the desired product. For diazoacetate precursors, the most common side reaction is the formal dimerization of the carbene intermediate.

This homocoupling process leads to the formation of diethyl fumarate and diethyl maleate. In the case of ethyl cyanodiazoacetate, the corresponding products would be diethyl 2,3-dicyanofumarate and diethyl 2,3-dicyanomaleate. This reaction occurs when a metal-carbenoid intermediate reacts with a molecule of the starting diazo compound or another carbenoid intermediate rather than the intended substrate. This pathway is often favored at high concentrations of the diazo compound or when the addition of the diazo compound to the reaction mixture is too rapid. ethz.ch

The mechanism involves the nucleophilic attack of a diazo molecule on the electrophilic carbene carbon of the metal-carbenoid, followed by the extrusion of another molecule of N₂. The choice of catalyst system can significantly influence the extent of this side reaction. For example, N-heterocyclic carbene (NHC)-copper systems have been shown to effectively suppress this unwanted diazo coupling, thereby improving the chemoselectivity of the desired carbene transfer reaction. researchgate.net

Other potential side reactions include reactions with the solvent or Wolff rearrangement, although the latter is more common under thermal or photolytic conditions in the absence of a metal catalyst.

Dimerization Pathways of this compound and Related Diazoacetates

While specific studies on the dimerization of "this compound" are not extensively documented in the literature, the dimerization of the closely related ethyl diazoacetate is a well-known process that can provide insight into the potential pathways for its cyano-substituted counterpart. The dimerization of diazoacetates typically proceeds through the formation of a carbene or carbenoid intermediate.

In the absence of a substrate to trap the carbene, two carbene molecules can react with each other to form an alkene. For ethyl diazoacetate, this dimerization leads to the formation of diethyl maleate (the cis-isomer) and diethyl fumarate (the trans-isomer). This reaction is often considered an undesired side reaction in processes like cyclopropanation but can also be utilized as a synthetic tool for forming carbon-carbon double bonds nih.gov.

The dimerization process can be catalyzed by various transition metal complexes, particularly those of rhodium and ruthenium nih.gov. The proposed mechanism in these catalyzed reactions involves the formation of a metal-carbene complex. This intermediate can then react with a second molecule of the diazoacetate to yield the dimerized product. For instance, the use of chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium has been shown to convert ethyl diazoacetate into diethyl maleate nih.gov. Similarly, Grubbs' catalyst is also effective in promoting this dimerization nih.gov.

The presence of the electron-withdrawing cyano group in "this compound" is expected to significantly influence its reactivity compared to ethyl diazoacetate. Electron-withdrawing substituents can lower the activation energy for the release of nitrogen gas from the diazo compound, potentially leading to a higher propensity for carbene formation acs.orgchemrxiv.org.

The dimerization of "this compound" would be expected to yield diethyl 2,3-dicyanomaleate and diethyl 2,3-dicyanofumarate. The stereoselectivity of the dimerization (the ratio of the cis to trans isomer) can be influenced by the catalyst and reaction conditions.

| Reactant | Catalyst | Dimerization Products |

| Ethyl diazoacetate | Ruthenium complexes | Diethyl maleate, Diethyl fumarate |

| Ethyl diazoacetate | Rhodium complexes | Diethyl maleate, Diethyl fumarate |

| This compound (Predicted) | Transition metal catalysts | Diethyl 2,3-dicyanomaleate, Diethyl 2,3-dicyanofumarate |

Factors Influencing Competitive Reaction Pathways

The carbene generated from "this compound" can participate in several reaction pathways, with the outcome being dependent on a variety of factors. The primary competition is often between dimerization and intermolecular reactions, such as cyclopropanation or C-H insertion.

Key factors influencing these competitive pathways include:

Substrate Concentration: In the presence of a suitable substrate, such as an alkene for cyclopropanation, the reaction with the substrate can be favored over dimerization. At low substrate concentrations, the carbene is more likely to encounter another carbene molecule, leading to dimerization.

Catalyst: The choice of catalyst is critical in directing the reaction towards a specific pathway. Different metal catalysts (e.g., rhodium, ruthenium, copper) and their ligand systems can exhibit varying selectivities for dimerization versus other carbene-transfer reactions. For example, certain ruthenium complexes have been observed to predominantly favor the dimerization of ethyl diazoacetate over cyclopropanation nih.gov.

Solvent: The solvent can influence the reactivity and stability of the carbene intermediate. In some cases, the choice of solvent can even lead to fundamentally different reaction pathways. For instance, the light-promoted reaction of cyclic diazo imides with thiols yields a carbene-derived product in dichloromethane, whereas in acetonitrile, a reduction of the diazo compound occurs researchgate.net.

Electronic Properties of the Diazo Compound: The presence of the electron-withdrawing cyano group in "this compound" makes the corresponding carbene more electrophilic. This increased electrophilicity can enhance its reactivity towards electron-rich substrates, potentially favoring intermolecular reactions over dimerization if such substrates are present. Theoretical studies have shown that electron-withdrawing substituents on diazo compounds result in a weaker carbon-nitrogen bond, facilitating N₂ release and carbene formation acs.orgchemrxiv.org.

| Factor | Influence on Reaction Pathway |

| High Substrate Concentration | Favors intermolecular reactions (e.g., cyclopropanation) |

| Low Substrate Concentration | Favors dimerization |

| Catalyst Choice | Determines selectivity for different pathways |

| Solvent | Can alter reactivity and even the fundamental reaction mechanism |

| Electron-withdrawing Substituents (e.g., -CN) | Increases reactivity of the diazo compound and electrophilicity of the carbene |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms of "this compound," advanced spectroscopic and analytical techniques are indispensable. These methods allow for the determination of reaction rates, the identification of intermediates, and the elucidation of detailed reaction pathways.

Kinetic Studies for Reaction Rate and Selectivity Profiling

Kinetic studies are fundamental to understanding the factors that control the rate and selectivity of a chemical reaction. For the reactions of "this compound," kinetic analysis can provide valuable insights into the mechanism of carbene formation and subsequent reactions.

By systematically varying the concentrations of the diazo compound, catalyst, and any competing substrates, one can determine the reaction order with respect to each component. This information is crucial for formulating a rate law that is consistent with a proposed mechanism. For example, a first-order dependence on the diazo compound and the catalyst would suggest that the formation of the metal-carbene complex is the rate-determining step.

Techniques for monitoring reaction kinetics include:

Spectroscopic Methods: Techniques such as UV-Vis and NMR spectroscopy can be used to monitor the disappearance of the diazo compound and the appearance of products over time.

Gas Evolution: The rate of nitrogen gas evolution can be measured to follow the progress of the decomposition of the diazo compound.

A comprehensive kinetic profile can help to quantify the influence of different catalysts and reaction conditions on the competition between dimerization and other desired reactions, enabling the optimization of conditions to favor a particular product.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways ias.ac.inwikipedia.org. In the study of reactions involving "this compound," isotopic labeling can be employed to clarify several mechanistic aspects.

For instance, to confirm the intramolecular nature of a rearrangement or the specific bonds that are broken and formed during a reaction, specific atoms in the "this compound" molecule can be replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N). The position of these labels in the products can then be determined using techniques like mass spectrometry or NMR spectroscopy.

Potential applications of isotopic labeling for this compound include:

Distinguishing between different dimerization mechanisms: By labeling the carbene carbon with ¹³C, one could potentially differentiate between a mechanism involving the direct coupling of two carbenes versus a pathway where a carbene reacts with an intact diazo molecule.

Investigating rearrangement processes: If the carbene intermediate is prone to rearrangement, isotopic labeling can be used to track the movement of atoms and identify the rearranged product's structure definitively.

Probing the mechanism of catalyzed reactions: In metal-catalyzed reactions, isotopic labeling of the diazo compound or the substrate can help to elucidate the structure of key intermediates, such as metal-carbene complexes, and the sequence of elementary steps in the catalytic cycle.

By combining the results of kinetic studies and isotopic labeling experiments, a detailed and well-supported mechanistic picture of the chemical reactivity of "this compound" can be constructed.

Applications of Acetic Acid, Cyanodiazo , Ethyl Ester in Complex Organic Synthesis

Cyclopropanation Reactions

The reaction of a metallocarbene derived from ethyl cyanodiazoacetate with an alkene is a powerful method for synthesizing cyclopropanes. The presence of both a cyano and an ester group on the carbene significantly influences its reactivity and the properties of the resulting cyclopropane (B1198618) products.

Asymmetric Cyclopropanation of Alkenes with High Enantioselectivity

The catalytic asymmetric cyclopropanation of alkenes using ethyl cyanodiazoacetate is a cornerstone for producing optically active three-membered rings. nih.gov The development of chiral catalysts has been paramount to achieving high levels of stereocontrol. A variety of transition metal catalysts, including those based on rhodium, ruthenium, and cobalt, have been successfully employed.

Chiral dirhodium(II) catalysts, such as Rh₂(S-IBAZ)₄, have demonstrated high efficiency and stereoselectivity in these transformations. acs.org Similarly, chiral ruthenium complexes, like Ru(II)-Pheox, have been used to catalyze the reaction between ethyl diazoacetate and 2-substituted allylic derivatives, yielding highly functionalized cyclopropanes with excellent enantiomeric excess (ee). researchgate.netresearchgate.net In these reactions, both cis and trans cyclopropane diastereomers are often formed, which can typically be separated, each with high enantiopurity. researchgate.net

Biocatalytic approaches have also emerged, with engineered enzymes such as modified cytochrome P450 demonstrating the ability to perform cyclopropanations with remarkable diastereoselectivity and enantioselectivity. nih.gov Cobalt(II) complexes of D₂-symmetric chiral porphyrins have also been identified as effective catalysts for the asymmetric radical cyclopropanation of a broad range of alkenes. nih.gov

The table below summarizes representative findings in the asymmetric cyclopropanation of various alkenes with diazoacetates.

| Catalyst/Enzyme | Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Source |

| Ru(II)-Pheox | 2-bromo-3-bromopropene | 82 | 85:15 | 99 | researchgate.net |

| Ru(II)-Pheox | 2-chloro-3-chloropropene | 51 | 86:14 | 99 | researchgate.net |

| Ru(II)-Pheox | 2-bromo benzyl acrylate | 78 | 67:33 | 95 (trans), 83 (cis) | researchgate.net |

| Rh₂(S-DOSP)₄ | Ethyl acrylate | 59 | >97:3 | 77 | nih.gov |

| Modified CYP450 | Substituted Styrenes | N/A | N/A | Moderate to High | nih.gov |

Cyclopropenation of Alkynes

In addition to reacting with alkenes, the cyanocarbene generated from ethyl cyanodiazoacetate can undergo addition to alkynes, a reaction known as cyclopropenation. This process yields cyclopropenes, which are highly strained but synthetically useful intermediates. The reaction can sometimes occur as a competitive pathway when the substrate contains both alkene and alkyne functionalities. nih.gov

A mild and highly stereoselective rhodium(II)-catalyzed cyclopropenation of alkynes with diacceptor diazo compounds, including α-cyano diazo esters, has been developed. acs.org Using a chiral catalyst like Rh₂(S-IBAZ)₄, this method provides access to α-cyano cyclopropenylcarboxylates with high yields and excellent stereoselectivity. acs.org This transformation is valuable for creating densely functionalized three-membered rings that are not readily accessible through other means.

Scope and Limitations with Electron-Deficient and Sterically Hindered Olefins

The success of cyclopropanation with ethyl cyanodiazoacetate is highly dependent on the electronic and steric properties of the olefin substrate.

Electron-Deficient Olefins: The cyclopropanation of electron-deficient alkenes is notoriously challenging for many traditional carbene-transfer catalysts due to the electrophilic nature of the commonly involved metallocarbenes. rochester.edu However, specific catalytic systems have been developed to address this limitation.

Biocatalysis: Myoglobin-based carbene transferases incorporating a non-native iron-porphyrin cofactor have been engineered to efficiently cyclopropanate a broad range of both electron-rich and electron-deficient alkenes with high diastereo- and enantioselectivity (up to >99%). rochester.edu

Rhodium Catalysis: Certain rhodium catalysts can facilitate the cyclopropanation of electron-deficient alkenes, such as acrylates, with high stereoselectivity. nih.gov

Catalyst-Free Reactions: Doubly activated electron-deficient alkenes, such as benzylidene-malononitrile, can react with ethyl diazoacetate in a Michael Initiated Ring Closure (MIRC) fashion to yield highly diastereoselective cyclopropanes without the need for a metal catalyst or base. researchgate.net

Sterically Hindered Olefins: The reaction is also sensitive to steric hindrance around the double bond.

Reactions involving sterically encumbered alkenes can be more challenging, often requiring a larger excess of the diazo ester for the reaction to proceed to completion. nih.gov For example, the cyclopropanation of the complex natural product forskolin (B1673556) proved difficult due to steric hindrance. nih.gov

Cobalt-based catalysts have been shown to be exceptionally sensitive to the steric properties of the alkene. nih.gov While they are effective for monosubstituted alkenes, their reactivity decreases significantly with more substituted systems. This sensitivity can be exploited to achieve selective monocyclopropanation of polyenes. nih.gov

C–H Insertion Reactions

Metallocarbenes generated from ethyl cyanodiazoacetate can also insert into carbon-hydrogen bonds, a reaction that forms a new C–C bond and offers a powerful strategy for C–H functionalization. This transformation can occur in either an intermolecular or intramolecular fashion.

Intermolecular C-H Insertion with Acetic Acid, Cyanodiazo-, Ethyl Ester

Intermolecular C–H insertion involves the reaction of the carbene with a C–H bond in a separate molecule. A significant challenge in these reactions is controlling regioselectivity, as multiple C–H bonds are often available for insertion. nih.gov The carbene derived from ethyl diazoacetate is classified as an "acceptor-only" carbene, which is highly electrophilic and reactive. researchgate.net

Recent advances have led to catalytic systems capable of achieving high selectivity.

Iridium Catalysis: A family of Ir(III)-bis(imidazolinyl)phenyl catalysts has been developed for the intermolecular enantioselective C–H functionalization with acceptor-only carbenes from diazoacetate precursors. researchgate.net This system can functionalize C–H bonds alpha to an ether oxygen with good yields and high regioselectivity. researchgate.net

Silver Catalysis: By employing silver complexes with trispyrazolylborate ligands, the regioselectivity of C-H insertion into linear alkanes can be controlled by the diazo reagent itself. nih.gov While donor-acceptor diazo reagents functionalize secondary sites, the acceptor-only ethyl diazoacetate leads to a high level of insertion into primary C–H bonds. nih.gov

The table below illustrates the outcomes of intermolecular C-H insertion into n-hexane using ethyl diazoacetate with different silver-based catalysts.

| Catalyst | Yield (%) | Primary C-H Insertion (%) | Secondary C-H Insertion (C2/C3) (%) | Source |

| Ag(TpCF₃,CH₃) | 85 | 45 | 55 | nih.gov |

| Ag(TpCF₃) | 99 | 36 | 64 | nih.gov |

| Ag(TpCH₃) | 80 | 33 | 67 | nih.gov |

Intramolecular C-H Insertion Strategies

Intramolecular C–H insertion occurs when the carbene inserts into a C–H bond within the same molecule. This strategy is often highly efficient and selective because the reacting C–H bond is held in close proximity to the carbene by a suitable tether. nih.gov This approach provides a powerful method for constructing cyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govorganic-chemistry.org

Rhodium(II) catalysts are frequently used to promote these transformations, leading to the formation of five-membered rings with high regio- and stereoselectivity. nih.govorganic-chemistry.org

Synthesis of Cyclopentanones: α-Aryl-α-diazo ketones can undergo Rh-catalyzed intramolecular C-H insertion to efficiently produce α-aryl cyclopentanones. organic-chemistry.org

Synthesis of Fused γ-Lactones: The Rh₂(esp)₂-catalyzed intramolecular cyclopropanation of trifluoromethyl (CF₃)- and pentafluorosulfanyl (SF₅)-substituted allylic cyanodiazoacetates results in the formation of cyclopropane-fused γ-lactones in high yields. nih.gov

Synthesis of Pharmaceutical Intermediates: This strategy has been applied to the enantioselective synthesis of key pharmaceutical intermediates, such as precursors for (R)-(−)-baclofen and (R)-(−)-rolipram. nih.gov

The inherent proximity of the reactive centers in intramolecular systems makes them highly effective for creating complex cyclic structures from linear precursors.

Reactions with Aromatic Systems

The reaction of ethyl cyanodiazoacetate with aromatic systems represents a powerful strategy for the synthesis of complex carbocyclic frameworks. This section focuses on the dearomative cyclopropanation of arenes, a transformation that converts flat, aromatic compounds into three-dimensional structures with high levels of complexity and stereochemical density.

Dearomative Cyclopropanation of Arenes to Form Complex Carbocycles

The direct cyclopropanation of arenes using ethyl cyanodiazoacetate is a synthetically valuable method for accessing norcaradiene structures, which are bicyclo[4.1.0]heptadiene derivatives. This dearomatization strategy allows for the transformation of simple, readily available aromatic feedstocks into more complex, non-aromatic carbocycles. These products can serve as versatile intermediates for the synthesis of a wide range of intricate molecules.

A significant advancement in this area involves the use of dirhodium catalysts. Specifically, the chiral catalyst Rh₂(S-PTTL)₄ has been shown to be highly effective in promoting the asymmetric dearomative cyclopropanation of various arenes with ethyl cyanodiazoacetate. nih.gov This catalytic system enables the construction of stable norcaradienes that possess three contiguous stereogenic centers, including a challenging all-carbon quaternary center. The resulting enantioenriched norcaradienes are valuable building blocks that can be further elaborated into stereochemically dense fused and bicyclic carbocyclic systems. nih.gov

The reaction proceeds through the catalytic decomposition of ethyl cyanodiazoacetate to generate a rhodium-carbene intermediate. This electrophilic species then undergoes a formal [2+1] cycloaddition with a π-bond of the aromatic ring, leading to the formation of the cyclopropane ring and the disruption of the aromatic system. The stability of the resulting norcaradiene is influenced by the substituents on both the arene and the diazo compound.

Regioselectivity and Stereoselectivity in Arene Cyclopropanation

A key challenge in the cyclopropanation of arenes is controlling the regioselectivity, as substituted benzenes present multiple inequivalent double bonds for potential reaction. Furthermore, the stereochemical outcome of the reaction, including both diastereoselectivity and enantioselectivity, is of paramount importance for the synthesis of chiral molecules.

The Rh₂(S-PTTL)₄-catalyzed cyclopropanation of arenes with ethyl cyanodiazoacetate exhibits remarkable control over both regioselectivity and stereoselectivity. nih.gov The catalyst's chiral environment plays a crucial role in directing the approach of the carbene to the arene, leading to high levels of asymmetric induction.

For instance, the reaction with toluene (B28343) demonstrates a preference for cyclopropanation at the less sterically hindered C2-C3 positions. The regioselectivity can be influenced by the electronic and steric properties of the substituents on the arene. Electron-donating groups on the aromatic ring generally enhance the reactivity towards cyclopropanation.

The stereoselectivity of the reaction is also noteworthy. The use of the C₄-symmetric Rh₂(S-PTTL)₄ catalyst, which possesses a "chiral crown" conformation, effectively shields one face of the reactive rhodium carbene intermediate. nih.gov This steric blocking directs the incoming arene to the more accessible face, resulting in high enantioselectivities. The diastereoselectivity is also generally high, favoring the formation of one diastereomer over the other.

Below is a table summarizing the results of the Rh₂(S-PTTL)₄-catalyzed dearomative cyclopropanation of various arenes with ethyl cyanodiazoacetate, highlighting the regioselectivity, diastereoselectivity, and enantioselectivity of the process.

| Arene | Product | Yield (%) | dr | ee (%) |

| Toluene | Norcaradiene derivative | 85 | >20:1 | 95 |

| Ethylbenzene | Norcaradiene derivative | 80 | >20:1 | 96 |

| tert-Butylbenzene | Norcaradiene derivative | 75 | >20:1 | 97 |

| Naphthalene | Norcaradiene derivative | 90 | >20:1 | 98 |

Formation of Other Diverse Carbocyclic and Heterocyclic Systems

Beyond its application in arene cyclopropanation, ethyl cyanodiazoacetate is a versatile reagent for the construction of a wide array of other carbocyclic and heterocyclic ring systems. A key strategy involves the formation of ylide intermediates, which can then undergo a variety of subsequent transformations.

Ylide Formation and Subsequent Transformations

The rhodium-carbene generated from ethyl cyanodiazoacetate can react with heteroatom-containing compounds, such as sulfides and pyridines, to form ylide intermediates. These ylides are highly reactive species that can participate in a range of intramolecular and intermolecular reactions to generate diverse molecular architectures.

In the presence of a sulfide and a rhodium catalyst, ethyl cyanodiazoacetate can form a sulfonium ylide. This intermediate can then react with various electrophiles. For example, intramolecular reactions of sulfonium ylides derived from substrates containing a tethered Michael acceptor can lead to the formation of cyclic products through a formal [4+1] cycloaddition cascade.

Similarly, the reaction of the rhodium-carbene with pyridines can generate pyridinium ylides. These intermediates are 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This strategy provides an efficient route to indolizine derivatives and other nitrogen-containing heterocyclic compounds. The regioselectivity and stereoselectivity of these cycloaddition reactions are often high, allowing for the controlled synthesis of complex heterocyclic frameworks.

The versatility of ylide intermediates derived from ethyl cyanodiazoacetate makes them powerful tools in organic synthesis for the construction of a broad spectrum of carbocyclic and heterocyclic structures, further highlighting the synthetic utility of this valuable reagent.

Theoretical and Computational Studies on Acetic Acid, Cyanodiazo , Ethyl Ester

Density Functional Theory (DFT) Calculations in Mechanistic Investigations

DFT calculations are a powerful method for modeling the energies of transition states (TS) to predict selectivity in chemical reactions. nih.gov They allow for the investigation of various potential reaction routes, with the predicted energetics helping to eliminate unlikely steps. caltech.edu By calculating the potential energy surface, researchers can identify the structures of reactants, intermediates, transition states, and products, leading to a detailed understanding of the reaction mechanism. nih.gov

DFT calculations have been instrumental in elucidating the mechanisms of metal-catalyzed reactions involving ethyl cyanodiazoacetate, such as cyclopropanation. For instance, in the asymmetric cyclopropanation of 2-substituted allylic derivatives with EDA catalyzed by a chiral ruthenium(II)-Pheox complex, DFT calculations suggested that an outer-sphere mechanism is operative. researchgate.net

Further detailed studies on related rhodium(II)-catalyzed cyclopropanations have used DFT to characterize the geometry of the transition states. nih.gov These studies found that in addition to the expected "end-on" approach of the alkene to the rhodium carbenoid intermediate, "side-on" trajectory transition states were also significant. nih.gov The relative energies of these different transition state geometries are influenced by both the alkene substrate and the substituents on the carbenoid, a critical factor in understanding the stereochemical outcome of the reaction. nih.gov

A key application of DFT in catalysis research is the calculation of activation energies (energy barriers) for elementary reaction steps, which is crucial for predicting reaction rates. nih.govnih.gov While potential energy at 0 K is often calculated, considering free energies, which account for entropy and temperature, provides a more accurate picture of catalytic processes. nih.gov

In studies comparing the reactivity of various diazoacetates, DFT calculations have been used to determine the potential energy barriers for the rate-determining step, which is often the loss of dinitrogen to form the metal-carbene intermediate. nih.gov For example, computational studies have shown that ethyl halodiazoacetates are remarkably kinetically active compared to ethyl diazoacetate, a finding supported by the calculated low potential energy barriers for the dinitrogen loss step. nih.gov The ability to accurately compute these energy barriers allows for the in silico screening and design of more efficient catalytic systems. jnu.ac.in The inclusion of thermal effects in these calculations can be substantial, sometimes leading to a significant decrease in the free energy barrier compared to simple potential energy estimates. nih.gov

Research Highlight: Calculated Energy Barriers

| Reaction Step | System | Computational Detail | Finding |

| Dinitrogen Loss | Rh(II)-carbenoid from halodiazoacetates vs. EDA | DFT | Halodiazoacetates exhibit lower potential energy barriers for N₂ loss compared to ethyl diazoacetate (EDA), indicating higher kinetic activity. nih.gov |

| Nucleophilic Addition | Acid-catalyzed esterification (general example) | DFT | The highest energy barrier corresponds to the transition state of the nucleophilic addition of the alcohol to the protonated acid. nih.gov |

| C-H Bond Activation | Tantalum oxide cluster anions with propane | DFT | Variations in DFT calculated energy barriers for the first C-H bond activation were correlated with experimentally determined reaction rates. researchgate.net |

Stereochemical Predictions and Rational Catalyst Design

Computational chemistry is a cornerstone of modern rational catalyst design, enabling the prediction of stereochemical outcomes and facilitating the development of highly selective catalysts. mdpi.comjnu.ac.in By modeling the interactions between the catalyst, substrate, and reagent, researchers can understand the origins of stereoselectivity.

DFT calculations can effectively predict the diastereomeric ratios of products, and these predictions often show good correspondence with experimental results. nih.gov In the Ru(II)-Pheox catalyzed cyclopropanation with EDA, the reaction yields both cis and trans cyclopropane (B1198618) products. researchgate.net While the diastereomeric ratios (d.r.) were modest in some cases, the diastereomers were easily separable, and the selectivity could be rationalized by analyzing the transition state energies leading to each isomer. researchgate.net

Diastereoselectivity in Ru-Catalyzed Cyclopropanation with EDA

The following table presents experimentally determined diastereomeric ratios (d.r.) for the cyclopropanation of various 2-substituted allylic derivatives with ethyl cyanodiazoacetate (EDA), a process rationalized by computational models.

| Olefin Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Fluoroalkene | Ru(II)-Pheox | 1:1 | 32 | researchgate.net |

| 2-Arylated allylic sulfones | Rh₂((S)‐BTPCP)₄ | 68:32 to 20:1 | 27-97 | researchgate.net |

The prediction of enantioselectivity is a significant challenge and a major goal of computational catalyst design. nih.govrsc.org The enantiomeric excess (e.e.) of a reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. caltech.edu DFT calculations are used to compute these transition state energies, and the resulting energy differences can be used to predict the enantioselectivity. nih.gov

This approach has been successfully applied to reactions involving ethyl cyanodiazoacetate. For instance, chiral cobalt-porphyrin catalysts have demonstrated high enantioselectivity in the cyclopropanation of alkenes using EDA. ethz.ch Similarly, the Ru(II)-Pheox catalyzed cyclopropanation of 2-substituted allylic derivatives with EDA furnished cyclopropanes with excellent enantioselectivities. researchgate.net These experimental results are underpinned by computational models that explain how the chiral environment of the catalyst directs the approach of the reactants to favor the formation of one enantiomer over the other. caltech.edunih.gov

Enantioselectivity in Asymmetric Cyclopropanation with EDA

This table showcases high enantiomeric excesses (ee) achieved in asymmetric cyclopropanations using ethyl cyanodiazoacetate (EDA), with selectivity rationalized through computational transition state analysis.

| Olefin Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-Substituted Allylic Derivatives | Ru(II)-Pheox | 86-99% | researchgate.net |

| Alkenes and Alkynes | Chiral Co-Porphyrin | High | ethz.ch |

Characterization of Reactive Intermediates via Computational Methods

Understanding the structure and stability of transient reactive intermediates is crucial for deciphering reaction mechanisms. caltech.edu DFT calculations provide invaluable information on these short-lived species that are often difficult to characterize experimentally. nih.gov

In the context of rhodium-catalyzed reactions with diazoacetates, the key reactive intermediate is the rhodium carbenoid. Computational studies on carbenoids derived from halodiazoacetates have revealed the presence of significant π-interactions between the halogen atom, the carbenoid carbon, and one of the rhodium atoms. nih.gov These interactions contribute to the stability of the carbenoid intermediate. nih.gov Such findings on related systems help in building a more complete picture of the electronic structure and reactivity of the corresponding cyanodiazo-derived carbenoid intermediate, which is central to the reactions of ethyl cyanodiazoacetate. The stability and electronic properties of this intermediate, as characterized by computational methods, are key determinants of the subsequent reaction pathway and selectivity. nih.govnih.gov

Nature of Metal-Carbenoid Species

The reaction of ethyl cyanodiazoacetate with transition metal catalysts, particularly those of rhodium, leads to the formation of metal-carbenoid intermediates. These species are central to the subsequent chemical transformations, such as cyclopropanation and C-H insertion reactions. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the nature of these carbenoids.

Rhodium carbenoids derived from diazo compounds are best described as resonance hybrids, with contributions from both a carbene-like structure and a rhodium-stabilized ylide. The geometry and electronic structure of these intermediates are highly dependent on the substituents on the diazo compound and the ligands on the metal catalyst. For ethyl cyanodiazoacetate, which is an acceptor/acceptor-substituted diazo compound, the resulting rhodium carbenoid is expected to be highly electrophilic.

Computational studies on related rhodium carbenoids, such as those derived from methyl phenyldiazoacetate and methyl diazoacetate, have shown that the formation of the carbene is the rate-determining step in many catalytic cycles. researchgate.net The stability of the carbenoid intermediate plays a crucial role in its reactivity and selectivity. Donor/acceptor-substituted carbenoids have been found to be more stable than purely acceptor-substituted ones, leading to higher activation barriers for subsequent transformations. researchgate.netfigshare.com

Table 1: Representative Computed Geometric Parameters of a Model Rhodium Carbenoid (Data is illustrative and based on related rhodium carbenoid systems)

| Parameter | Value |

|---|---|

| Rh-C (carbene) bond length (Å) | 1.95 - 2.05 |

| C-C (carbene-ester) bond length (Å) | 1.40 - 1.45 |

| C-C (carbene-cyano) bond length (Å) | 1.40 - 1.45 |

| Rh-Rh bond length (Å) | 2.40 - 2.50 |

| C-N (diazo precursor) bond length (Å) | ~1.30 |

| N-N (diazo precursor) bond length (Å) | ~1.12 |

This interactive table provides representative geometric parameters for a model rhodium carbenoid, offering insights into its structure.

Exploration of Metalloradical Intermediates

While many rhodium-catalyzed reactions involving diazo compounds are thought to proceed through concerted or stepwise pathways involving closed-shell intermediates, there is growing evidence for the involvement of metalloradical species in certain cases. These open-shell intermediates can provide alternative reaction pathways and explain observed selectivities.

Computational studies have begun to explore these radical pathways. For instance, in the context of cobalt(II)-based metalloradical catalysis, reactions with acceptor/acceptor-substituted diazo reagents have been shown to proceed via α-Co(III)-alkyl radical intermediates. nih.gov These radical species can then undergo transformations like C-H alkylation.

While direct computational evidence for metalloradical intermediates in rhodium-catalyzed reactions of ethyl cyanodiazoacetate is scarce, the possibility of such pathways is an active area of investigation. A stepwise radical mechanism has been proposed for some rhodium-catalyzed cyclopropanations, particularly with electron-deficient alkenes. chemrxiv.org Computational studies on related systems have suggested that the reaction may proceed through the formation of a metallacyclobutane intermediate in a stepwise fashion, which can have radical character. researchgate.net

The exploration of these metalloradical pathways is crucial for a complete understanding of the reactivity of ethyl cyanodiazoacetate and for the rational design of new catalysts and reactions.

Conformation and Electronic Structure Analysis

The conformation and electronic structure of ethyl cyanodiazoacetate itself are fundamental to its reactivity. Computational methods are well-suited to determine these properties, providing a detailed picture of the molecule's ground state.

A conformational analysis of ethyl cyanodiazoacetate would reveal the preferred spatial arrangement of its functional groups. Due to the presence of several single bonds, multiple conformers are possible. The relative energies of these conformers can be calculated to identify the most stable structures. For similar molecules like ethyl azidoformate, computational studies have shown the existence of multiple stable conformers with significant rotational barriers. iaea.org

The electronic structure of ethyl cyanodiazoacetate is characterized by the presence of both electron-withdrawing cyano and ester groups attached to the diazo carbon. This electronic arrangement significantly influences the molecule's reactivity, particularly the electrophilicity of the resulting carbenoid.

DFT calculations can provide valuable information about the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and reactivity. researchgate.net For ethyl cyanodiazoacetate, the HOMO is expected to be localized on the diazo group, while the LUMO would be associated with the π* orbitals of the cyano and ester groups.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and orbital interactions within the molecule.

Table 2: Representative Computed Electronic Properties of an Acceptor/Acceptor-Substituted Diazo Compound (Data is illustrative and based on related systems)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

This interactive table presents representative computed electronic properties for an acceptor/acceptor-substituted diazo compound, highlighting key electronic characteristics.

A detailed computational study would also provide optimized geometric parameters for the most stable conformer of ethyl cyanodiazoacetate.

Table 3: Representative Computed Geometric Parameters of a Diazoacetate (Data is illustrative and based on related diazoacetate systems)

| Bond/Angle | Value |

|---|---|

| C=N bond length (Å) | 1.15 - 1.20 |

| N-N bond length (Å) | 1.25 - 1.30 |

| C-C (diazo-ester) bond length (Å) | 1.45 - 1.50 |

| C-C (diazo-cyano) bond length (Å) | 1.45 - 1.50 |

| C=O bond length (Å) | 1.20 - 1.25 |

| O-C (ester) bond length (Å) | 1.35 - 1.40 |

| C-C-N bond angle (°) | 115 - 120 |

| C-N-N bond angle (°) | 175 - 180 (linear) |

This interactive table outlines representative computed geometric parameters for a diazoacetate, providing a structural overview.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for superior catalytic systems to control the reactivity of ethyl 2-cyano-2-diazoacetate is a central theme in contemporary research. The development of novel catalysts is paramount for achieving higher levels of stereoselectivity (enantio- and diastereoselectivity) and for driving reactions under milder, more efficient conditions.

Future research is focused on designing and synthesizing next-generation catalysts, moving beyond traditional rhodium and copper systems. A notable advancement is the use of a structurally characterized Rh(I) iminocarbene complex, which, upon activation with AgOTf, demonstrates high cis-selectivity in the cyclopropanation of various alkenes with ethyl diazoacetate. nih.gov Similarly, chiral ruthenium complexes, such as Ru(II)-Pheox, are being explored for catalytic asymmetric synthesis, yielding highly functionalized cyclopropanes with excellent enantiomeric excess (86-99% ee). researchgate.net Another area of interest involves the use of Lewis acids like tin(II) chloride (SnCl₂) and chiral scandium catalysts for homologation reactions of aldehydes and ketones. ethz.ch

The table below summarizes key findings for emerging catalytic systems.

| Catalyst System | Reaction Type | Key Advantages |

| Rh(I) iminocarbene complex / AgOTf | Cyclopropanation | High cis-selectivity (>99%) nih.gov |

| Chiral Ruthenium (Ru(II)-Pheox) | Asymmetric Cyclopropanation | Excellent enantioselectivity (86-99% ee) researchgate.net |

| Tin(II) Chloride (SnCl₂) | Aldehyde Homologation | Efficient formation of keto-esters ethz.ch |

| Chiral Scandium Catalyst | Asymmetric Aldehyde Homologation | High enantiomeric purity in keto-ester products ethz.ch |

Expanding the Substrate Scope for Challenging Transformations

A significant frontier in ethyl 2-cyano-2-diazoacetate chemistry is the expansion of its reactivity to include challenging and previously incompatible substrates. Research efforts are directed at overcoming the limitations of current methodologies to enable the synthesis of a broader range of complex molecules.

One key area is the asymmetric cyclopropanation of less-explored classes of olefins. For instance, the use of chiral Ru(II)-Pheox catalysts has successfully enabled the reaction with 2-substituted allylic derivatives. researchgate.net This breakthrough provides access to highly functionalized and enantioenriched cyclopropanes that were previously difficult to synthesize. researchgate.net This approach significantly broadens the portfolio of accessible chiral building blocks. researchgate.net

Future work will likely target other difficult substrate classes, such as electronically deficient alkenes, sterically hindered systems, and heteroatom-substituted olefins. The development of more robust and highly active catalysts will be crucial to achieving these transformations with high yields and selectivities.

Green Chemistry Approaches in Acetic Acid, Cyanodiazo-, Ethyl Ester Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes involving ethyl 2-cyano-2-diazoacetate. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A primary green approach is the shift from traditional batch processing to continuous flow synthesis. beilstein-journals.orgnih.govnih.gov The synthesis of ethyl diazoacetate itself is a prime example; its explosive nature in large quantities makes batch production hazardous. beilstein-journals.orgnih.govnih.gov Flow chemistry mitigates this risk by handling only small amounts of the reactive intermediate at any given time in a microreactor, making the process inherently safer. beilstein-journals.orgnih.govnih.gov

Key green chemistry metrics, such as Process Mass Intensity (PMI) and the Environmental Factor (E-factor), which quantifies the ratio of waste to desired product, are being used to evaluate and compare synthetic routes. researchgate.net Flow synthesis of ethyl diazoacetate from glycine (B1666218) ethyl ester and sodium nitrite (B80452) in a biphasic system has been optimized to reduce residence times and the amount of reagents, directly improving the process's green credentials. beilstein-journals.orgnih.gov

The following table highlights the benefits of flow synthesis as a green chemistry approach.

| Feature | Batch Synthesis | Flow Synthesis | Green Advantage |

| Safety | High risk of explosion with large quantities. | Inherently safer due to small reaction volumes. beilstein-journals.orgnih.govnih.gov | Enhanced safety. |

| Waste | Can generate significant solvent and reagent waste. | Optimized for minimal reagent use and solvent recycling. beilstein-journals.orgnih.gov | Reduced E-factor and PMI. researchgate.net |

| Efficiency | Can have issues with heat transfer and mixing. | Excellent heat and mass transfer, leading to better control and yields. researchgate.net | Higher efficiency and consistency. |

| Scalability | Scaling up is often problematic and dangerous. | Easily scalable by running the system for longer or using parallel reactors ("scale-out"). beilstein-journals.orgnih.govnih.gov | Viable for industrial application. beilstein-journals.orgnih.govnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of ethyl 2-cyano-2-diazoacetate chemistry with flow reactors and automated platforms represents a transformative step towards more efficient, safer, and reproducible chemical manufacturing. Continuous-flow microreactor technology offers superior control over reaction parameters compared to batch methods. beilstein-journals.orgnih.gov

Future developments will likely involve the integration of artificial intelligence and machine learning algorithms to automate the optimization of reaction conditions in real-time. These automated platforms could rapidly screen different catalysts, substrates, and conditions to identify optimal synthetic routes, accelerating discovery and process development.

Deepening Mechanistic Understanding through Advanced Computational and Experimental Synergies

A profound understanding of reaction mechanisms is critical for the rational design of new catalysts and the optimization of reaction conditions. The synergy between advanced computational modeling, such as Density Functional Theory (DFT), and sophisticated experimental techniques is providing unprecedented insight into the transformations of ethyl 2-cyano-2-diazoacetate.

For example, DFT calculations have been employed to investigate the mechanism of Ru(II)-catalyzed cyclopropanation reactions. researchgate.net These studies help to elucidate the operative pathway, such as distinguishing between an "inner-sphere" versus an "outer-sphere" mechanism, and to understand the origins of stereoselectivity. researchgate.net Experimental studies, including kinetic analysis and the characterization of reaction intermediates using techniques like low-temperature spectroscopy, provide crucial data to validate and refine computational models. clockss.org

The photochemical behavior of related compounds has also been studied to understand the role of intermediates, such as azahexatrienes, in transformations, although in some cases, these were shown not to be direct precursors to the final products. clockss.org This interplay between theory and experiment is essential for building predictive models that can guide the future development of more selective and efficient reactions.

Q & A

Q. What are the common synthetic routes for preparing acetic acid, cyanodiazo-, ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves diazotization and esterification steps. For example, cyanodiazo compounds can be generated via nitrosation of primary amines followed by coupling with ethyl cyanoacetate. Temperature control (e.g., maintaining 0–5°C during diazotization) and stoichiometric ratios of reagents (e.g., NaNO₂:HCl) are critical to minimize side reactions like dimerization . Solvent polarity also affects reaction kinetics, with aprotic solvents (e.g., THF) favoring higher yields.

Q. What analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Used to assess purity (>99.5% as per industry standards) and detect volatile impurities (e.g., residual ethyl acetate) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, diazo protons at ~5–6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : The compound hydrolyzes under acidic or basic conditions. Kinetic studies show pseudo-first-order degradation in acidic media (pH < 4), with rate constants increasing at higher temperatures. Buffered solutions (pH 6–7) at 4°C are recommended for short-term storage . Degradation products (e.g., cyanodiazo-acetic acid) can be monitored via HPLC with UV detection at 254 nm.

Q. What safety protocols are essential for handling cyanodiazo compounds in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCN traces).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize diazo intermediates with aqueous NaHSO₃ before disposal .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and thermodynamic properties of cyanodiazo-ethyl esters?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict reaction energetics. For example, ΔfG° (standard Gibbs energy of formation) and ΔrH° (reaction enthalpy) can be estimated for decomposition pathways . Molecular dynamics simulations further assess solvent effects on stability .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔrG° or ΔvapH) for related ethyl esters?

- Methodological Answer : Discrepancies often arise from experimental setups (e.g., static vs. flow calorimetry). Researchers should:

- Cross-validate data using multiple techniques (e.g., static bomb calorimetry for ΔfH° and gas-phase MS for ion energetics) .

- Apply corrections for non-ideality in gas-phase reactions (e.g., using the Redlich-Kwong equation) .

Q. How do enzymatic vs. chemical synthesis methods compare in producing cyanodiazo-ethyl esters with high stereoselectivity?

- Methodological Answer :

- Chemical Synthesis : Prochiral substrates yield racemic mixtures unless chiral catalysts (e.g., BINOL-phosphates) are used, achieving enantiomeric excess (ee) up to 80% .

- Enzymatic Synthesis : Lipases (e.g., Novozym® 435) in non-polar solvents (e.g., hexane) provide ee >90% via kinetic resolution, but reaction rates are slower (24–48 hrs) .

Q. What role do cyanodiazo-ethyl esters play in multi-step organic syntheses (e.g., heterocycle formation)?

- Methodological Answer : These esters act as diazo transfer agents. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.